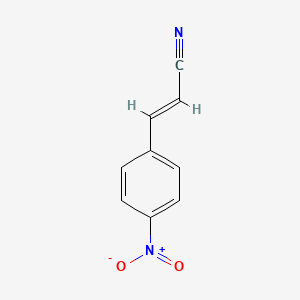

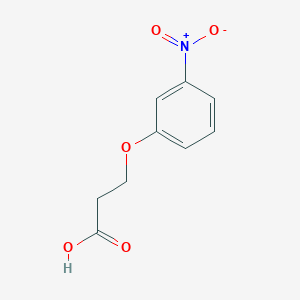

![molecular formula C16H9F6N5 B1312324 Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- CAS No. 58139-96-1](/img/structure/B1312324.png)

Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

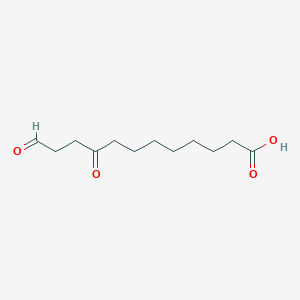

Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- is a useful research compound. Its molecular formula is C16H9F6N5 and its molecular weight is 385.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reactivity and Mechanistic Studies

- A study explored the reactivity of the silicon-carbon double bond in polar and nonpolar solvents, providing insights into substituent effects on reaction rates, specifically noting differences in reactivity in acetonitrile compared to hydrocarbon solvents (Bradaric & Leigh, 1998).

Synthesis of Heterocycles

- Research on 4-Phenyl-3-oxobutanenitrile, synthesized via reaction with acetonitrile, showed its utility as a precursor for producing polyfunctionally substituted heterocycles, highlighting the versatility of acetonitrile-based reactions in synthetic chemistry (Khalik, 1997).

Electrochemical Oxidation

- The electrochemical behavior of substituted thiazoles in acetonitrile was studied, leading to the formation of azo and hydrazo dimeric compounds. This research contributes to understanding the stability and reactivity of such compounds under electrochemical conditions (Cauquis et al., 1979).

Surface Attachment and Corrosion Protection

- Aryldiazonium salts' electrochemical reduction on iron electrodes in acetonitrile has been investigated for the covalent attachment of aryl groups to surfaces, offering insights into corrosion protection strategies (Chaussé et al., 2002).

Photopharmacology Applications

- Studies on nitrogen-bridged diazocines synthesized in acetonitrile and their photophysical properties suggest potential applications in photopharmacology due to high photoconversion yields and stability in aqueous solutions (Lentes et al., 2021).

Spectrophotometric Studies

- The complexation of Cu (II) with a phenyl hydrazine derivative in acetonitrile solution was spectrophotometrically studied, demonstrating the compound's reactivity and potential applications in coordination chemistry (Naser & Sara, 2015).

Optical Properties and Optoelectronics

- Research on the azo dye 1,3-benzothiazol-2-yl-(phenylhydrazono)acetonitrile (BTPA) highlighted its structural characterization, optical properties, and potential in optoelectronics and photonics due to its nonlinear optical properties (Alsoghier et al., 2019).

Propriétés

IUPAC Name |

1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F6N5/c17-15(18,19)10-1-5-12(6-2-10)24-26-14(9-23)27-25-13-7-3-11(4-8-13)16(20,21)22/h1-8,24H/b26-14+,27-25? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXHFRVHDQLUHE-UJAHUVDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)N=NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)N/N=C(\C#N)/N=NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073570 |

Source

|

| Record name | Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |

CAS RN |

58139-96-1 |

Source

|

| Record name | Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)